

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzoic acid

Cat. No.: B082061

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This technical guide provides a comprehensive overview of the chemical properties of **3-(4-Fluorophenyl)benzoic acid**, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, weight, and a representative synthetic protocol.

Core Compound Data

The fundamental molecular properties of **3-(4-Fluorophenyl)benzoic acid** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Formula	C13H9FO2	[1] [2] [3]
Molecular Weight	216.21 g/mol	[1] [2] [3]
IUPAC Name	3-(4-fluorophenyl)benzoic acid	[1]
CAS Number	10540-39-3	[1] [2]

Experimental Protocols

The synthesis of **3-(4-Fluorophenyl)benzoic acid** can be achieved through various cross-coupling reactions. A general methodology, adapted from established procedures, is detailed

below. This protocol describes a Suzuki coupling reaction, a widely used method for the formation of carbon-carbon bonds.

Synthesis of **3-(4-Fluorophenyl)benzoic acid** via Suzuki Coupling

Materials:

- 3-Bromobenzoic acid or 3-Iodobenzoic acid
- 4-Fluorophenylboronic acid
- Sodium Carbonate (Na_2CO_3)
- Tetrabutylammonium bromide (TBAB)
- Palladium catalyst (e.g., 10 mM $\text{Pd}(\text{EDTA})$ solution)
- Deionized Water
- Ethyl acetate (AcOEt)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Concentrated Hydrochloric acid (HCl)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

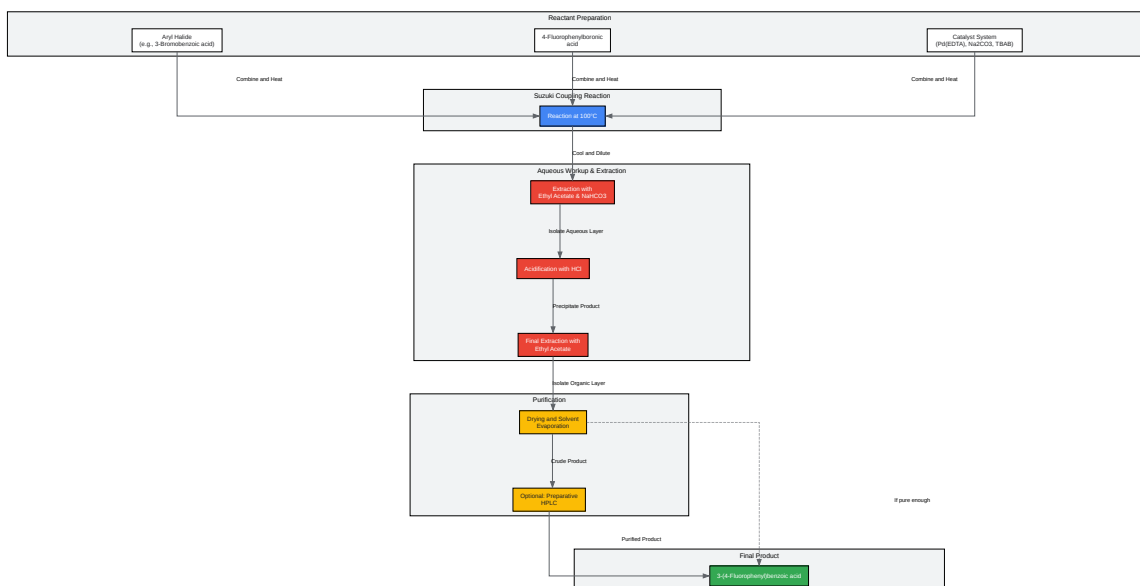
Procedure:

- In a screw-cap reactor, combine the aryl halide (3-bromobenzoic acid or 3-iodobenzoic acid), 4-fluorophenylboronic acid (1.05 equivalents), sodium carbonate (2 equivalents), and tetrabutylammonium bromide (0.01 equivalents).^[3]
- Add deionized water and the palladium catalyst solution to the reactor.^[3]
- Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.^[3]

- After the reaction is complete, cool the mixture to room temperature.[3]
- Dilute the reaction mixture with ethyl acetate.[3]
- Perform an aqueous extraction using a 5% sodium bicarbonate solution. The basic extracts are pooled.[3]
- Acidify the combined basic extracts to a pH of 3 by the dropwise addition of concentrated hydrochloric acid with stirring.[3]
- Extract the acidified aqueous layer with ethyl acetate. The organic extracts are then pooled.[3]
- Wash the combined organic extracts with water and then with brine.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
- If necessary, the crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[3]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the key stages of the synthesis and purification process for **3-(4-Fluorophenyl)benzoic acid** as described in the experimental protocol.



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